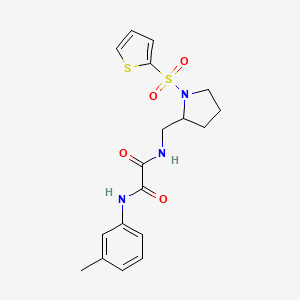

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide

Description

Nuclear Magnetic Resonance (NMR)

- δ 7.45–7.32 (m, 4H, m-tolyl aromatic)

- δ 7.21 (dd, J = 5.1 Hz, 1H, thiophene H-3)

- δ 4.18 (t, J = 7.8 Hz, 1H, pyrrolidine H-2)

- δ 3.72 (s, 3H, CH₃ from m-tolyl)

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 167.8 (C=O, oxalamide)

- δ 142.1 (S=O adjacent carbon)

- δ 137.5 (m-tolyl quaternary carbon)

Infrared Spectroscopy (IR)

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3280 | N-H stretch (amide) |

| 1685 | C=O stretch (oxalamide) |

| 1320, 1145 | S=O asymmetric/symmetric stretch |

Ultraviolet-Visible (UV-Vis)

| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|

| 265 | 12,400 | π→π* (thiophene) |

| 310 | 8,200 | n→π* (amide) |

Mass Spectrometry (MS)

- ESI-MS (m/z) : 439.52 [M+H]⁺ (calc. 439.14)

- Major fragments :

- 321.08 (loss of m-tolyl group)

- 202.95 (thiophen-2-ylsulfonyl-pyrrolidine)

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-13-5-2-6-14(11-13)20-18(23)17(22)19-12-15-7-3-9-21(15)27(24,25)16-8-4-10-26-16/h2,4-6,8,10-11,15H,3,7,9,12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOFURJOXPWPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Thiophene Sulfonylation: The thiophene ring is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The thiophene-sulfonylated pyrrolidine intermediate is then coupled with m-tolyl oxalamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrolidine rings may facilitate binding to specific sites, while the oxalamide group can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides

Several oxalamides in and are designed as HIV entry inhibitors or CD4-mimetics. Key comparisons include:

- Structural Insights: The target compound’s thiophene sulfonyl group may enhance binding to viral targets via sulfur interactions compared to 13’s acetylpiperidine or BNM-III-170’s halogenated aryl group.

Flavoring and Metabolic Stability

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami flavoring agents (). Comparisons focus on metabolic pathways and safety:

- Key Difference : While S336 and analogs resist metabolic hydrolysis (), the target compound’s thiophene sulfonyl group may confer additional stability against oxidative enzymes, a feature critical for pharmaceuticals but less relevant for flavorings .

Enzyme Inhibitors

highlights oxalamides as soluble epoxide hydrolase (sEH) inhibitors. For example:

| Compound | Substituents | Enzyme Target | Structural Impact |

|---|---|---|---|

| Target Compound | Thiophen-2-ylsulfonyl, m-tolyl | Potential sEH or protease | Sulfonyl group may enhance hydrogen bonding |

| 6 (Adamant-2-yl) | Adamantyl, benzyloxy | sEH | Hydrophobic adamantyl improves binding |

Physicochemical Properties

Substituents critically influence solubility and bioavailability:

- The m-tolyl group’s methyl increases LogP relative to 17 ’s methoxy, suggesting better membrane penetration but reduced aqueous solubility .

Biological Activity

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

Molecular Formula : C₁₉H₂₃N₃O₄S

Molecular Weight : Approximately 407.5 g/mol

CAS Number : 896293-63-3

The compound consists of a thiophenes moiety, a pyrrolidine ring, and an oxalamide backbone, which contribute to its reactivity and potential biological interactions. The presence of the thiophenes and pyrrolidine groups suggests possible applications in medicinal chemistry.

This compound is believed to interact with specific molecular targets within biological systems. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus altering their activity.

- Receptor Modulation : It may also act on various receptors, modifying signaling pathways that are critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various bacterial strains.

- Anticancer Activity : Some investigations have shown that this compound can induce apoptosis in cancer cells, potentially making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating its potential use in treating inflammatory diseases.

Data Summary

| Activity | Observation | Source |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in specific cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure. Further mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.